1-Bromo-5,5-dimethylhydantoin
CAS No.: 7072-23-3
Cat. No.: VC2028617
Molecular Formula: C5H7BrN2O2
Molecular Weight: 207.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7072-23-3 |
|---|---|
| Molecular Formula | C5H7BrN2O2 |
| Molecular Weight | 207.03 g/mol |
| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10) |
| Standard InChI Key | SSSAHVJVVZSZQL-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)NC(=O)N1Br)C |
| Canonical SMILES | CC1(C(=O)NC(=O)N1Br)C |
Introduction
Chemical Identity and Structure
Basic Information
1-Bromo-5,5-dimethylhydantoin is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 7072-23-3 |
| Molecular Formula | C₅H₇BrN₂O₂ |
| Molecular Weight | 207.03 g/mol |
| IUPAC Name | 1-bromo-5,5-dimethylimidazolidine-2,4-dione |
| Common Synonyms | - 1-Bromo-5,5-dimethyl-2,4-imidazolidinedione - 1-Bromo-5,5-dimethylimidazolidine-2,4-dione - 2,4-Imidazolidinedione, 1-bromo-5,5-dimethyl- |
Structural Characteristics
The chemical structure of 1-Bromo-5,5-dimethylhydantoin consists of a hydantoin core (a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups) with two methyl groups at the 5-position and a bromine atom attached to one of the nitrogen atoms (position 1). This structure gives the compound its unique chemical properties and reactivity .
The compound features:
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A bromine-nitrogen bond at position 1
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Two methyl substituents at position 5
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Two carbonyl groups at positions 2 and 4
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A secondary amine at position 3
Physical Properties
The physical properties of 1-Bromo-5,5-dimethylhydantoin are summarized in the following table:
The compound has limited solubility in water but is soluble in organic solvents like acetone, similar to other halogenated hydantoins .
Chemical Reactivity and Properties
Reactivity Profile
1-Bromo-5,5-dimethylhydantoin contains an N-Br bond that serves as a source of positive bromine (Br+), making it a potent brominating agent. This reactivity is central to its applications in organic synthesis and water treatment.
The compound undergoes hydrolysis in water, releasing hypobromous acid (HOBr):
This reaction is the basis for its disinfection properties, as hypobromous acid is an effective oxidizing agent and biocide .
Chemical Transformations
1-Bromo-5,5-dimethylhydantoin serves as an important synthetic intermediate, particularly in the production of other halogenated hydantoins. It can undergo further halogenation to produce compounds like 1,3-dibromo-5,5-dimethylhydantoin and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) .
The compound can also participate in various organic reactions:
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Bromination of aromatic compounds
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Oxidation of alcohols
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Bromohydroxylation of alkenes
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Functionalization of C-H bonds
Synthesis and Preparation
Industrial Synthesis
The primary industrial route to 1-Bromo-5,5-dimethylhydantoin involves the controlled bromination of 5,5-dimethylhydantoin under alkaline conditions. The general procedure involves:
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Dissolution of 5,5-dimethylhydantoin in an alkaline solution (typically sodium hydroxide)
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Controlled addition of bromine at low temperatures (typically 5-15°C)
This process can be represented by the following reaction:
Laboratory Preparation
In laboratory settings, 1-Bromo-5,5-dimethylhydantoin can be prepared through alternative methods, including:
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Reaction of 5,5-dimethylhydantoin with N-bromosuccinimide (NBS)
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Treatment of 5,5-dimethylhydantoin with bromine in the presence of a base
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Oxidative bromination using hydrogen peroxide and hydrobromic acid
The yield and purity of the product depend on reaction conditions, with typical yields ranging from 85-95% .
Applications and Uses
Water Treatment
Although less commonly used than BCDMH, 1-Bromo-5,5-dimethylhydantoin serves as a bromine-releasing agent in water treatment applications:
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Swimming pool and spa disinfection
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Cooling tower water treatment
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Industrial water systems
The compound's action is based on its ability to release hypobromous acid (HOBr), which provides effective biocidal activity against a wide range of microorganisms .
Synthetic Applications
In organic synthesis, 1-Bromo-5,5-dimethylhydantoin serves as:
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A brominating agent for aromatic compounds
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A precursor in the synthesis of other halogenated hydantoins
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A reagent for selective oxidations
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An intermediate in pharmaceutical synthesis
The controlled release of bromine makes it valuable for selective bromination reactions where milder conditions are required compared to direct use of molecular bromine .
Analytical Chemistry
The compound has applications in analytical chemistry as a brominating reagent and as a standard for spectroscopic analysis .
Comparative Analysis with Related Compounds
Comparison with BCDMH
While 1-Bromo-5,5-dimethylhydantoin shares structural similarities with 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), there are significant differences in their properties and applications:
| Property | 1-Bromo-5,5-dimethylhydantoin | 1-Bromo-3-chloro-5,5-dimethylhydantoin |
|---|---|---|
| CAS Number | 7072-23-3 | 16079-88-2 |
| Molecular Formula | C₅H₇BrN₂O₂ | C₅H₆BrClN₂O₂ |
| Molecular Weight | 207.03 g/mol | 241.47 g/mol |
| Active Halogens | Bromine only | Bromine and Chlorine |
| Disinfection Mechanism | Releases HOBr | Releases both HOBr and HOCl |
| Relative Stability | More stable in storage | Less stable, more reactive |
| Commercial Prevalence | Less common | More widely used in water treatment |
BCDMH has gained more commercial prominence due to its dual-halogen releasing capacity, which provides broader antimicrobial efficacy .
Comparison with Other Hydantoins
The table below compares 1-Bromo-5,5-dimethylhydantoin with other hydantoin derivatives:
| Compound | Formula | Key Differences |
|---|---|---|
| 5,5-Dimethylhydantoin | C₅H₈N₂O₂ | No halogen; precursor to halogenated derivatives |
| 1,3-Dibromo-5,5-dimethylhydantoin | C₅H₆Br₂N₂O₂ | Contains two bromine atoms; more reactive |
| 1-Chloro-5,5-dimethylhydantoin | C₅H₇ClN₂O₂ | Contains chlorine instead of bromine |
| 3-Bromo-5,5-dimethylhydantoin | C₅H₇BrN₂O₂ | Bromine at position 3 instead of position 1 |
Each of these compounds has specific applications based on their halogenation pattern and reactivity profile .
Spectroscopic Characterization
Infrared Spectroscopy
The infrared spectrum of 1-Bromo-5,5-dimethylhydantoin shows characteristic absorption bands that confirm its structure:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3200-3100 | N-H stretching |
| ~1770-1740 | C=O stretching (imide) |
| ~1700-1680 | C=O stretching (amide) |
| ~1400-1380 | C-H bending (methyl groups) |
| ~750-700 | N-Br stretching |
These spectroscopic features are valuable for identification and purity assessment of the compound .
Nuclear Magnetic Resonance (NMR)
The NMR spectra of 1-Bromo-5,5-dimethylhydantoin provide structural confirmation:
¹H NMR (CDCl₃, 400 MHz):
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δ 1.45 ppm (s, 6H, 2×CH₃)
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δ 8.2-8.5 ppm (br s, 1H, NH)
¹³C NMR (CDCl₃, 100 MHz):
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δ 23.5 ppm (2×CH₃)
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δ 60.2 ppm (C-5)
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δ 157.3 ppm (C=O)
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δ 174.8 ppm (C=O)
These spectral data are consistent with the structural features of the compound .
Future Research Directions
Ongoing Research
Current research efforts are focused on:
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Optimizing synthetic routes for higher yields and purity
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Understanding the mechanism of its bromination reactions
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Developing more sustainable and safer production methods
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Exploring its potential in medicinal chemistry
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Investigating its efficacy against biofilms and resistant microorganisms
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